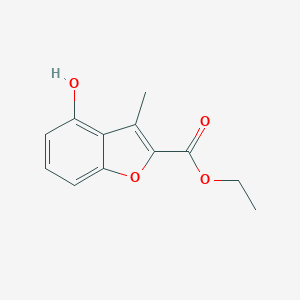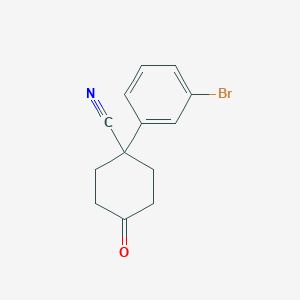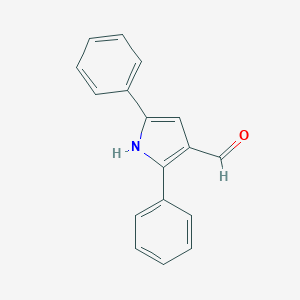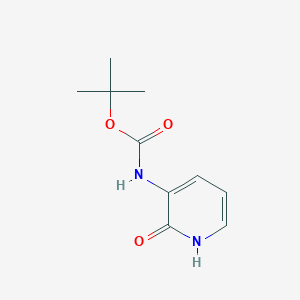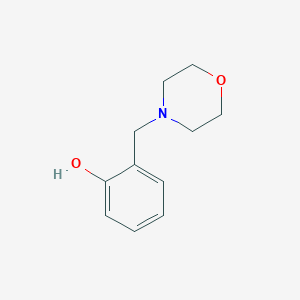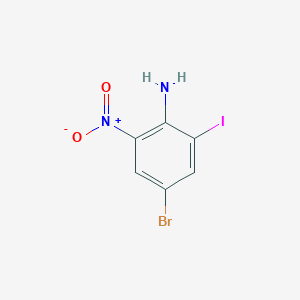
4-Bromo-2-iodo-6-nitroaniline
Vue d'ensemble
Description
4-Bromo-2-iodo-6-nitroaniline (BINA) is an organic compound with a unique structure and a range of applications in scientific research. It is a nitrogen-containing heterocyclic compound and is used as a reagent in organic synthesis. BINA has been used in a variety of scientific studies, including those related to biochemistry, pharmacology, and materials science. In
Applications De Recherche Scientifique
Dye Synthesis and Properties
- Dye Synthesis for Synthetic Polymer Fibers : 4-Bromo-2-iodo-6-nitroaniline and its derivatives are utilized in the synthesis of disperse dyes for coloring synthetic polymer fibers. These dyes exhibit a range of colors from red to blue and have been assessed for their color properties and fastness (Peters & Soboyejo, 2008).
Phase Equilibria and Crystallization
- Crystallization and Thermal Studies : Research on the phase diagram of the urea-4-bromo-2-nitroaniline system reveals a miscibility gap and the formation of eutectic and monotectic structures. This study contributes to understanding the solid solution formation of 4-bromo-2-nitroaniline in urea and its thermodynamic properties (Reddi et al., 2012).
Chemical Reactions and Interactions
- Nucleophilic Reactions in Organic Chemistry : Research involving compounds similar to 4-Bromo-2-iodo-6-nitroaniline, such as 2-Bromo-2-Nitropropane, demonstrates the reactivity of these compounds in nucleophilic reactions. Such studies help in understanding the behavior and reactivity of halogenated nitro compounds (Chen, 1969).
- Infrared Spectroscopy Analysis : Investigations into the solvent effects on infrared spectra of anilines, including 4-nitroanilines, shed light on the molecular interactions and hydrogen bonding capabilities of compounds similar to 4-Bromo-2-iodo-6-nitroaniline (Dyall, 1970).
Other Applications
- Catalysis and Molecular Interactions : Studies on molecular catalysis involving quaternary ammonium salts, where compounds similar to 4-Bromo-2-iodo-6-nitroaniline are used, contribute to understanding the role of halogenated nitro compounds in catalytic processes (Schmidtchen, 1986).
- Magnetic Resonance Spectroscopy : Research on the magnetic resonance spectroscopic properties of substituted anisoles, including nitroanilines, provides insights into the electronic structure and magnetic properties of halogenated nitro compounds (Pandiarajan et al., 1994).
Propriétés
IUPAC Name |
4-bromo-2-iodo-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVSESOKQSEEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443570 | |
| Record name | 4-bromo-2-iodo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180624-08-2 | |
| Record name | 4-bromo-2-iodo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)


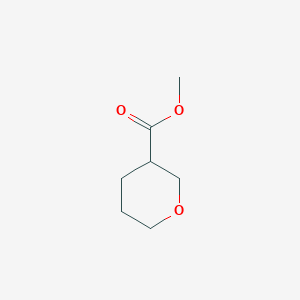
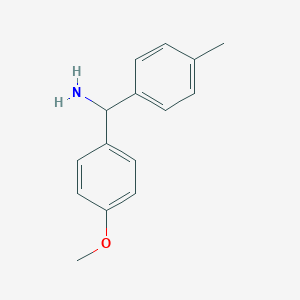
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
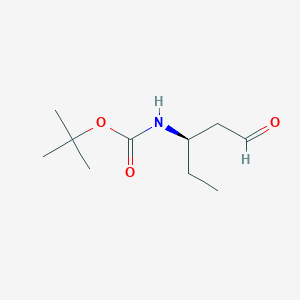
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)
![(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B177490.png)
